molecular formula C8H8N2O B155473 2-Amino-3-methoxybenzonitrile CAS No. 148932-68-7

2-Amino-3-methoxybenzonitrile

Cat. No. B155473
M. Wt: 148.16 g/mol
InChI Key: KLCPAKMBBMVXMD-UHFFFAOYSA-N
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Description

2-Amino-3-methoxybenzonitrile is a chemical compound that is part of the aminobenzonitrile family. It contains an amino group and a cyano group attached to a benzene ring, which is also substituted with a methoxy group. This structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of 2-Amino-3-methoxybenzonitrile derivatives can be achieved through a chemoselective aminocyanation process. This involves the direct addition of aryl cyanamides to arynes, which allows for the incorporation of amino and cyano groups simultaneously. This method affords 1,2-bifunctional aminobenzonitriles, which are synthetically useful and can be further functionalized to create important derivatives such as drug molecules and fused heterocycles .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-methoxybenzonitrile derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and MS. In some cases, the structure is further confirmed by X-ray crystallography. The presence of amino and cyano groups on the benzene ring influences the electronic distribution and reactivity of the molecule .

Chemical Reactions Analysis

2-Amino-3-methoxybenzonitrile can undergo various chemical reactions due to its functional groups. For instance, it can participate in the synthesis of 2-acyl-3-aminoindoles through an umpolung reaction using NaHS·nH2O, which involves an Eschenmoser sulfide contraction reaction . Additionally, it can be used to synthesize 3-amino-2H-indazoles via a palladium-catalyzed domino reaction sequence with 2-halobenzonitriles . The reactivity with halogenoboranes leads to the formation of derivatives of the 1.3.2-diazaboranaphthalene ring, showcasing its potential in creating novel heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-methoxybenzonitrile derivatives are influenced by their molecular structure. The presence of substituents such as methoxy and amino groups can affect properties like solubility, melting point, and reactivity. These properties are essential for the compound's application in organic synthesis and pharmaceutical development. The compound's reactivity with primary aliphatic amines in aqueous acetonitrile has been studied, revealing insights into its kinetics and mechanism of reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Application in Chromium Complexes : 2-Amino-3-methoxybenzonitrile is used in the synthesis of biologically active compounds, particularly in the creation of a binuclear bridged Cr(III) complex. This complex exhibits moderate antibacterial activity, significant antifungal activity, and a larger antioxidant activity compared to free ligands (Govindharaju et al., 2019).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : Derivatives of 2-Amino-3-methoxybenzonitrile, specifically 2-aminobenzene-1,3-dicarbonitriles, are studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. They demonstrate high inhibition efficiency and follow the Langmuir adsorption isotherm (Verma et al., 2015).

  • Aluminum Corrosion Prevention : Similar compounds are also effective in preventing corrosion of aluminum in alkaline conditions. Their adsorption behavior supports their role as mixed type inhibitors (Verma et al., 2015).

Organic Synthesis

  • Synthesis of Quinazolinones : A novel route involving 2-Amino-3-methoxybenzonitrile derivatives is described for synthesizing substituted 2-amino-4-quinazolinones, indicating its utility in organic synthesis (Fray et al., 2006).

  • Creating Heterocyclic Compounds : 2-Amino-3-methoxybenzonitrile is involved in producing heterocyclic compounds, which have applications in various pharmaceutical and chemical industries (Rahman & Scrowston, 1983).

Pharmaceutical Applications

  • DNA-binding Properties : The chromium complex derived from 2-Amino-3-methoxybenzonitrile exhibits properties that enable it to bind strongly to DNA, indicating potential applications in pharmaceuticals and biotechnology (Govindharaju et al., 2019).

Materials Science

  • Electrochemical and Thermal Investigations : The compound is explored for its electrochemical behavior and thermal performance, which are crucial in materials science for developing new materials and understanding their properties under different conditions (Hui, 2012).

  • Crystal Engineering : 2-Amino-3-methoxybenzonitrile derivatives are used in crystal engineering, contributing to the understanding of molecular interactions and crystal formation, which is vital in the field of material sciences (Jagadish et al., 2003).

Safety And Hazards

The safety information for “2-Amino-3-methoxybenzonitrile” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H319 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

2-amino-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCPAKMBBMVXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473681
Record name 2-amino-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxybenzonitrile

CAS RN

148932-68-7
Record name 2-amino-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-methoxybenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Methoxy-2-nitrobenzonitrile (Step 1, 43.3 g, 243 mmol) was suspended in AcOH (1000 mL) and degassed thoroughly. To this was added iron powder (40.7 g, 729 mmol) slowly. After 30 min an exotherm was observed and moderated by the use of an ice bath. After 2 h Celite was added and the entire mixture filtered through a pad of Celite. The Celite was washed well with AcOH, and the combined filtrates concentrated under reduced pressure to approximate volume of 100 mL AcOH. The residue was diluted with EtOAc (1000 mL), solid K2CO3 added and the mixture stirred overnight. The mixture was then filtered through Celite again and washed well with EtOAc. The solvent was removed under reduced pressure until a volume of approximately 500 mL EtOAc. This solution was washed with a saturated NaHCO3 solution (500 mL) and brine (300 mL) then the solvent removed under reduced pressure. The resulting solid was purified via silica gel chromatography (0-30% EtOAc/Hexanes). Fractions containing product were combined, the solvent removed under reduced pressure to give the title compound (26.6 g, 74%): HPLC MS RT=2.19 min, MH+=149.0; 1H NMR (DMSO-d6) δ: 3.77 (3H, s), 5.61 (2H, bs), 6.57 (1H, t), 6.96 (1H, dd), 7.00 (1H, dd).
Quantity
43.3 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
40.7 g
Type
catalyst
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Goto, S NAKAMURA, Y MORIOKA… - Chemical and …, 1996 - jstage.jst.go.jp
… 2-Amino—3-methoxybenzonitrile (10) A solution of 9 (8.0 g, 44.9 mmol) in AcOEt (80 ml) was hydrogenated under atmospheric pressure with 10% Pd/C (800 mg) for 2 h. The catalyst …
Number of citations: 8 www.jstage.jst.go.jp

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